1-(Methoxymethyl)cyclopropan-1-amine
Description
Properties
IUPAC Name |
1-(methoxymethyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-4-5(6)2-3-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIMSDLQSTXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029716-05-9 | |
| Record name | 1-(Methoxymethyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029716-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials
- Cyclopropane derivatives serve as the fundamental scaffold.
- Methoxymethyl chloride is commonly used to introduce the methoxymethyl substituent.
- Ammonia or primary amines are employed for amine group installation.
- Reducing agents such as sodium cyanoborohydride facilitate reductive amination.
Stepwise Preparation Process
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution on cyclopropane derivative | Methoxymethyl chloride, base (e.g., NaH or K2CO3) | Introduction of methoxymethyl substituent |
| 2 | Formation of aldehyde or ketone intermediate (if applicable) | Oxidation or other functional group transformations | Precursor for amination |
| 3 | Reductive amination | Ammonia or amine, sodium cyanoborohydride or similar reducing agent | Introduction of amine group to form 1-(Methoxymethyl)cyclopropan-1-amine |
| 4 | Purification | Distillation, recrystallization, chromatography | Isolation of pure product |
This sequence allows for controlled functionalization of the cyclopropane ring while maintaining the integrity of the strained ring system.
Industrial Scale Synthesis Considerations
Industrial production adapts the above laboratory methods with:
- Use of continuous flow reactors to enhance reaction control and scalability.
- Automated reagent addition and temperature control systems to maximize yield and purity.
- Recycling of solvents and unreacted starting materials to improve cost efficiency.
- Optimization of reaction times and temperatures to minimize by-products.
Chemical Reaction Analysis Relevant to Preparation
- Nucleophilic Substitution: The methoxymethyl group is introduced by nucleophilic attack on methoxymethyl chloride, facilitated by a base to generate the corresponding intermediate.
- Reductive Amination: The amine group is introduced by reacting an aldehyde or ketone intermediate with ammonia or amines under reducing conditions, typically using sodium cyanoborohydride.
- Side Reactions: Oxidation and substitution reactions can occur but are controlled by reaction conditions to favor the desired product.
Summary Table of Preparation Method Features
| Aspect | Description | Notes |
|---|---|---|
| Starting materials | Cyclopropane derivatives, methoxymethyl chloride, ammonia/amine | Commercially available or synthesized |
| Key reactions | Nucleophilic substitution, reductive amination | Controlled to preserve cyclopropane ring |
| Reagents | Bases (NaH, K2CO3), reducing agents (NaBH3CN) | Choice affects yield and purity |
| Industrial scale | Continuous flow reactors, automation | Enhances reproducibility and efficiency |
| Purification | Distillation, recrystallization | Ensures high purity for research/industry |
Research Findings and Notes
- The presence of the methoxymethyl group enhances solubility and reactivity, facilitating further synthetic transformations.
- The cyclopropane ring strain influences reaction kinetics, necessitating careful control of reaction conditions.
- Reductive amination is the preferred method for introducing the amine group due to its mild conditions and high selectivity.
- Industrial processes optimize reagent ratios, temperature, and solvent systems to maximize yield and minimize impurities.
Chemical Reactions Analysis
1-(Methoxymethyl)cyclopropan-1-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups using reagents like halides or sulfonates.
Major Products: The major products formed from these reactions include oximes, nitriles, alcohols, and substituted cyclopropanes
Scientific Research Applications
Chemistry
In chemistry, 1-(Methoxymethyl)cyclopropan-1-amine serves as an important intermediate in the synthesis of various organic compounds. Its structural characteristics make it a valuable building block for more complex molecules used in pharmaceuticals and specialty chemicals.
Biology
The compound has been investigated for its potential biological activities. Studies have indicated that it may possess:
- Antimicrobial Properties : Research has shown that derivatives of cyclopropylamines can exhibit significant antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may modulate inflammatory pathways, offering insights into their therapeutic potential for inflammatory diseases.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic applications:
- Central Nervous System Disorders : Its unique structure allows it to interact with various neurotransmitter systems, making it a candidate for drug formulation targeting conditions such as depression and anxiety.
- Histone Demethylase Inhibition : As noted in patent literature, cyclopropylamine derivatives have been identified as inhibitors of histone demethylases like KDM1A, which are implicated in cancer progression and other diseases .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of cyclopropylamines exhibited varying degrees of antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to evaluate efficacy .
- Therapeutic Potential in Cancer : Research has shown that structurally related compounds can induce apoptosis in cancer cells. For instance, studies involving cyclopropylamines have reported their ability to trigger cell death mechanisms in melanoma cells .
- Neuropharmacological Studies : Investigations into the neuropharmacological properties of related compounds have revealed their potential to modulate neurotransmitter systems, suggesting applications in treating mood disorders.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Valuable building block for pharmaceuticals |
| Biology | Antimicrobial and anti-inflammatory properties | Significant activity against various microbial strains |
| Medicine | Drug development for CNS disorders | Potential histone demethylase inhibitors |
| Industrial | Production of specialty chemicals | Building block for complex molecular synthesis |
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Amine Derivatives
Structural and Physical Properties
The table below compares 1-(Methoxymethyl)cyclopropan-1-amine with structurally related cyclopropane amines:
Commercial Availability and Cost
- This compound hydrochloride : Priced at $420/500 mg (Matrix Scientific), indicating moderate cost due to established production .
- Fluorinated and aromatic analogs (e.g., difluoromethyl, 2-fluorophenyl derivatives) are expected to be more expensive due to complex fluorination or aromatic coupling steps .
Stability and Handling Considerations
Biological Activity
1-(Methoxymethyl)cyclopropan-1-amine (MMCA) is an organic compound characterized by a unique cyclopropane structure, which includes a methoxymethyl group attached to the nitrogen atom of the amine. Its molecular formula is CHNO, and it has garnered interest for its potential biological activities, particularly in medicinal chemistry and drug discovery.
The compound features a three-membered cyclopropane ring that contributes to its distinctive chemical properties. The methoxymethyl group enhances its reactivity, allowing for various chemical transformations. MMCA can undergo oxidation, reduction, and nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
The biological activity of MMCA is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural rigidity provided by the cyclopropane ring, combined with the binding affinity conferred by the methoxymethyl group, allows MMCA to modulate various biological pathways effectively.
Biological Applications
Research into the biological applications of MMCA has revealed several promising areas:
1. Antiviral and Anticancer Potential
MMCA is being explored as a pharmaceutical intermediate in developing antiviral and anticancer agents. Its unique structure may enhance the efficacy of compounds targeting specific cancer pathways or viral replication processes.
2. Interaction with Biological Molecules
Studies have indicated that MMCA can react with carboxylic acids to form amide bonds, which are crucial in many pharmaceuticals. This reactivity could be leveraged to create derivatives that exhibit enhanced biological properties.
3. Enzyme Inhibition
Preliminary research suggests that MMCA may inhibit certain enzymes involved in disease processes. For instance, compounds derived from MMCA have shown potential in inhibiting proteins associated with cancer cell proliferation, such as PR and Akt proteins in breast cancer cell lines .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of MMCA through various experimental approaches:
- Antimicrobial Activity : In vitro tests have demonstrated that derivatives of MMCA exhibit antibacterial activity against strains like E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Studies : In experiments involving MCF-7 breast cancer cells, MMCA derivatives showed significant inhibition of cell growth, indicating potential as an anticancer agent. The treated cells displayed altered morphology and reduced viability, suggesting that MMCA may induce apoptosis .
Comparative Analysis
To better understand the uniqueness of MMCA, it can be compared with other similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(3-Methoxyphenyl)cyclopropan-1-amine | Cyclopropane ring with a phenyl group | Exhibits distinct aromatic properties |
| 1-Aminocyclopropane | Simple amine without additional substituents | Lacks the methoxymethyl group |
| 2-Methoxycyclopropanamine | Methoxy group on a different position | Altered reactivity due to methoxy positioning |
The presence of both a methoxymethyl group and an amine group in MMCA provides unique reactivity and potential for diverse applications compared to its analogs.
Q & A
Q. What are the established synthetic routes for 1-(Methoxymethyl)cyclopropan-1-amine, and how do reaction conditions influence yield and purity?
Answer: The synthesis of cyclopropylamine derivatives typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route includes:
- Step 1: Reacting cyclopropylamine with methoxymethyl chloride under basic conditions (e.g., KCO) in anhydrous THF at 0–5°C to minimize side reactions like over-alkylation.
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product .
Critical parameters include temperature control (to prevent ring-opening of the cyclopropane) and stoichiometric excess of methoxymethyl chloride to drive the reaction. Yields range from 60–75%, with impurities primarily arising from incomplete substitution or hydrolysis of the methoxymethyl group .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: H NMR shows distinct signals for the cyclopropane protons (δ 0.8–1.2 ppm, multiplet) and methoxymethyl group (δ 3.3–3.5 ppm for OCH, δ 3.7–4.0 ppm for CHO). C NMR confirms the cyclopropane carbons (δ 8–12 ppm) and methoxymethyl carbon (δ 55–60 ppm) .
- Mass Spectrometry: ESI-MS typically displays [M+H] at m/z 116.1 (CHNO) .
- HPLC: Reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30) and UV detection at 210 nm are used for purity analysis (>95%) .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, retrosynthesis algorithms) optimize the synthesis of this compound?
Answer:
- Retrosynthesis Planning: AI-driven platforms (e.g., Reaxys, Pistachio) predict viable routes by analyzing reaction databases. For example, prioritizing methoxymethylation over bulkier groups reduces steric hindrance .
- DFT Calculations: Modeling transition states for cyclopropane ring stability under basic conditions helps predict side reactions. B3LYP/6-31G(d) simulations indicate that ring-opening requires >25 kcal/mol activation energy, favoring retention of the cyclopropane moiety .
- By-product Mitigation: Machine learning identifies optimal solvent systems (e.g., THF > DCM) to suppress hydrolysis of the methoxymethyl group .
Q. What are the key challenges in studying the biological activity of this compound, and how can they be addressed?
Answer:
- Target Selectivity: The compound’s small size and flexibility may lead to non-specific binding. Solution: Use fluorescent probes (e.g., BODIPY-conjugated derivatives) to track receptor interactions via fluorescence polarization assays .
- Metabolic Stability: The methoxymethyl group is susceptible to enzymatic hydrolysis. Solution: Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) prolongs half-life in vitro .
- Data Contradictions: Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, temperature). Standardizing protocols (e.g., fixed 37°C, pH 7.4 buffer) improves reproducibility .
Q. How do structural modifications (e.g., halogenation, stereochemistry) impact the physicochemical properties of this compound?
Answer:
-
Halogenation: Introducing a fluorine atom at the cyclopropane ring increases lipophilicity (logP from 0.8 to 1.5) but reduces aqueous solubility (from 12 mg/mL to 4 mg/mL) .
-
Stereochemistry: Chiral analogs (e.g., (R)- vs. (S)-enantiomers) show divergent binding affinities. For example, (R)-enantiomers exhibit 10-fold higher affinity for GABA receptors in electrophysiology assays .
-
Table: Comparison of Modified Derivatives
Modification logP Solubility (mg/mL) Target Affinity (nM) Parent Compound 0.8 12 450 ± 30 2-Fluoro Derivative 1.5 4 320 ± 25 (R)-Enantiomer 0.8 12 85 ± 10
Methodological Considerations
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Answer:
- By-product Analysis: LC-MS identifies impurities (e.g., hydrolyzed methoxymethyl group) that reduce yield. Adjusting reaction pH to 8–9 minimizes hydrolysis .
- Scale-dependent Effects: Pilot-scale reactions (1 mmol) may report higher yields (>70%) vs. microscale (<50%) due to improved heat distribution. Use microwave-assisted synthesis for consistent scaling .
Q. How can researchers validate the stability of this compound under physiological conditions?
Answer:
- Accelerated Stability Testing: Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC every 24 hours.
- Mechanistic Insights: NMR kinetics reveal that acid-catalyzed ring-opening occurs via protonation of the cyclopropane, leading to linear alkene by-products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
